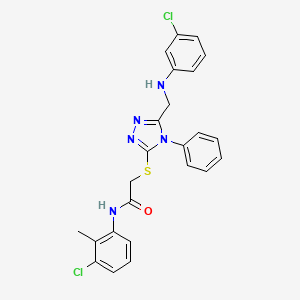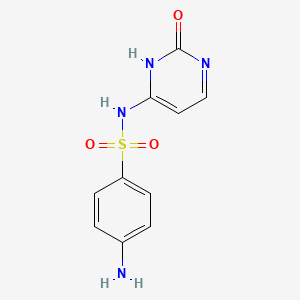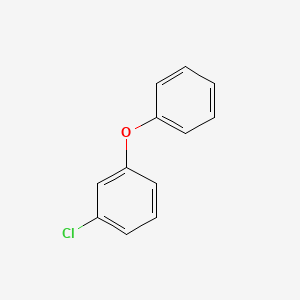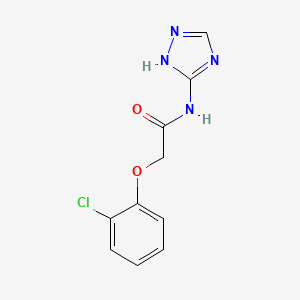
5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a tert-butyl group and a carboxylic acid moiety, along with a hydrazide linkage to a dichlorobenzylidene group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-keto ester with hydrazine hydrate under reflux conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Carboxylation: The carboxylic acid group is introduced through carboxylation of the pyrazole ring using carbon dioxide under high pressure.
Hydrazide Formation: The hydrazide linkage is formed by reacting the carboxylic acid with hydrazine hydrate.
Benzylidene Formation: Finally, the dichlorobenzylidene group is introduced through a condensation reaction with 2,6-dichlorobenzaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide linkage, forming corresponding oxides.
Reduction: Reduction reactions can target the dichlorobenzylidene group, converting it to a benzyl group.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazide linkage.
Reduction: Reduced forms of the dichlorobenzylidene group.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, it is used to study enzyme inhibition and protein-ligand interactions. Its structure allows it to bind to specific enzymes, making it useful in the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, it is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide involves its interaction with specific molecular targets. The hydrazide linkage and dichlorobenzylidene group allow it to form strong hydrogen bonds and hydrophobic interactions with enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Tert-butyl-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the dichlorobenzylidene group, making it less reactive in certain substitution reactions.
2,6-Dichlorobenzylidene hydrazide: Lacks the pyrazole ring, reducing its ability to participate in specific biological interactions.
5-Tert-butyl-2H-pyrazole-3-carboxylic acid (benzylidene)-hydrazide: Similar structure but without the chlorine atoms, affecting its reactivity and binding properties.
Uniqueness
The presence of both the tert-butyl group and the dichlorobenzylidene group in 5-Tert-butyl-2H-pyrazole-3-carboxylic acid (2,6-dichloro-benzylidene)-hydrazide provides a unique combination of steric hindrance and electronic effects. This makes it more selective in its interactions and allows for a broader range of chemical reactions compared to its analogs.
Propriétés
Formule moléculaire |
C15H16Cl2N4O |
|---|---|
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
5-tert-butyl-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16Cl2N4O/c1-15(2,3)13-7-12(19-20-13)14(22)21-18-8-9-10(16)5-4-6-11(9)17/h4-8H,1-3H3,(H,19,20)(H,21,22)/b18-8+ |
Clé InChI |
VAZIDJNDWMWYCN-QGMBQPNBSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
SMILES canonique |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002998.png)

![2,4-Bis[(dimethylamino)methyl]-6-methylphenol](/img/structure/B12003010.png)
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B12003022.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)

![3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12003064.png)




![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)
